N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide
Description
N'-(6-Methoxybenzo[d]thiazol-2-yl)benzohydrazide is a benzothiazole-derived hydrazide compound characterized by a methoxy-substituted benzothiazole core linked to a benzohydrazide moiety. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The hydrazide functionality serves as a versatile pharmacophore, enabling structural modifications to optimize physicochemical and pharmacokinetic properties .
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(16-12)18-17-14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCRFNIRGBBCCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with benzoyl hydrazine under appropriate conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the benzothiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Substituent Variations in Benzothiazole-Hydrazide Derivatives
Key Observations :
- Ester Groups : Malonate derivatives (e.g., 5ir, 5jc) show high yields (81–83%) and lower melting points (74–80°C), suggesting enhanced solubility compared to bulkier esters like dipropyl (99–101°C) .
- Halogenation : Introduction of a 3-fluoro substituent () may improve metabolic stability and target affinity via hydrophobic interactions .
Key Observations :
- Anticancer Activity : Sulfonyl/triazole derivatives (e.g., 12a) exhibit potent cytotoxicity against MCF7 cells, likely due to enhanced electrophilicity and DNA intercalation .
- Anticonvulsant Potential: Structural analogs with benzylidenehydrazinyl-propanamides () show efficacy in seizure models, suggesting the parent compound’s hydrazide group could be optimized for CNS penetration .
- Enzyme Inhibition : Hydrazones derived from benzothiazole hydrazines () demonstrate α-glucosidase inhibition, highlighting the role of the hydrazide moiety in enzyme binding .
Biological Activity
N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound is part of a larger class of benzothiazole derivatives known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and other notable effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against multiple cancer cell lines. For instance, a series of isoxazole derivatives, including those related to this compound, were tested against Colo205, U937, MCF7, and A549 cancer cell lines. The results indicated that these compounds showed considerable cytotoxicity, particularly against the Colo205 cell line, with IC50 values ranging from 5.04 to 13 μM .
Mechanism of Action:
The mechanism underlying the anticancer activity involves the induction of cell cycle arrest and apoptosis. Specifically, one promising derivative (referred to as 20c ) was shown to induce G2/M phase arrest in the cell cycle. Treatment with this compound resulted in elevated levels of p53 protein, which plays a crucial role in regulating the cell cycle and promoting apoptosis through mitochondrial-dependent pathways. The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins was altered, leading to increased caspase activation and subsequent apoptosis in cancer cells .
Other Biological Activities
Beyond its anticancer properties, this compound has been associated with various biological activities:
- Antimicrobial Activity: Compounds structurally related to benzothiazole derivatives have demonstrated antibacterial and antifungal properties. For example, benzoylhydrazones have shown efficacy against a range of pathogens .
- Anti-inflammatory Effects: Some studies suggest that hydrazone derivatives can exhibit anti-inflammatory activity through inhibition of inflammatory mediators .
- Antiglycation Properties: Recent findings indicate that certain derivatives possess antiglycation activity, which is significant given the role of glycation in diabetes and aging-related diseases. The IC50 values for these activities ranged from 216.52 to 748.71 µM .
Case Studies
A specific study evaluated the biological activity of various benzothiazole derivatives, including this compound. The study reported that these compounds exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in infectious diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
